1-(3-Methyl-2-nitrophenyl)ethanone

Description

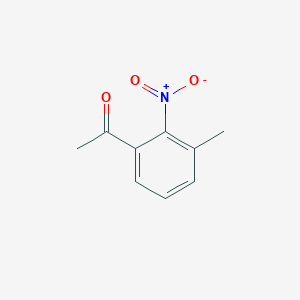

1-(3-Methyl-2-nitrophenyl)ethanone is an aromatic ketone with a methyl group at the 3-position and a nitro group at the 2-position of the phenyl ring. Its molecular formula is C₉H₉NO₃, and its molecular weight is 179.17 g/mol. This compound belongs to the acetophenone family, characterized by a ketone functional group attached to a substituted benzene ring. The methyl and nitro substituents influence its electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methyl-2-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-4-3-5-8(7(2)11)9(6)10(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCHUNIEWUJFKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298244 | |

| Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69976-71-2 | |

| Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69976-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methyl-2-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 3-methylacetophenone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

- Reduction of the nitro group yields 1-(3-Methyl-2-aminophenyl)ethanone.

- Oxidation of the methyl group yields 1-(3-Carboxy-2-nitrophenyl)ethanone.

- Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactivity

The chemical behavior of 1-(3-Methyl-2-nitrophenyl)ethanone is influenced by its functional groups. The compound typically undergoes various reactions, including:

- Nucleophilic substitution : The nitro group can participate in nucleophilic attack, making it a suitable precursor for further chemical modifications.

- Electrophilic aromatic substitution : The methyl and nitro groups can direct electrophiles to specific positions on the aromatic ring, facilitating the synthesis of derivatives.

Synthesis Routes

The synthesis of this compound can be achieved through several methods:

- Nitration of acetophenone : This method involves the nitration of acetophenone followed by methylation.

- Acylation reactions : Alternative synthetic routes may involve variations in nitration conditions or the use of different acylating agents to yield specific derivatives.

Applications in Medicinal Chemistry

This compound has shown promise in several medicinal applications:

- Antimicrobial Activity : Compounds with similar structures have been studied for their antibacterial properties. For instance, derivatives containing nitro groups have demonstrated significant activity against various Gram-positive and Gram-negative bacteria due to their ability to interfere with bacterial cell processes .

- Anticonvulsant Properties : Research indicates that thiazole-bearing compounds, which may share structural similarities with this compound, exhibit anticonvulsant effects. The presence of specific substituents on the phenyl ring appears crucial for enhancing biological activity .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds related to this compound:

Material Science Applications

In addition to medicinal uses, this compound may find applications in materials science:

- Dyes and Pigments : Due to its vibrant color properties, compounds like this compound can be utilized in dye synthesis for textiles and coatings.

- Photovoltaic Materials : The electronic properties of such compounds can be explored for their use in organic photovoltaics, where electron-donating and withdrawing groups play a significant role in charge transport.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-2-nitrophenyl)ethanone and its derivatives depends on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

1-(3-Nitrophenyl)ethanone (3-Nitroacetophenone)

- Formula: C₈H₇NO₃

- Molecular weight : 165.15 g/mol

- CAS : 121-89-1

- Key differences : The nitro group is at the 3-position instead of the 2-position. This positional isomer has distinct reactivity due to the electron-withdrawing nitro group's meta orientation, affecting electrophilic substitution patterns .

1-(3-Methylphenyl)ethanone (3-Methylacetophenone)

- Formula : C₉H₁₀O

- Molecular weight : 134.18 g/mol

- CAS : 585-74-0

- Key differences : Lacks the nitro group, resulting in lower molecular weight and reduced polarity. The absence of the nitro group simplifies its synthesis and increases stability .

1-(5-Chloro-2-nitrophenyl)ethanone

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Polarity (LogP)* |

|---|---|---|---|---|

| 1-(3-Methyl-2-nitrophenyl)ethanone | 179.17 | Not reported | ~258 (predicted) | ~1.5–2.0 |

| 1-(3-Nitrophenyl)ethanone | 165.15 | 72–74 | 315 | 1.41 |

| 1-(3-Methylphenyl)ethanone | 134.18 | 15–17 | 245 | 2.12 |

| 1-(5-Chloro-2-nitrophenyl)ethanone | 199.59 | 98–100 | 290 (predicted) | ~1.8 |

*LogP values estimated via computational methods.

- Key observations :

- Nitro groups reduce LogP (increase polarity) compared to methyl-substituted analogs.

- Chlorine substitution increases molecular weight and melting points due to stronger intermolecular forces .

Biological Activity

1-(3-Methyl-2-nitrophenyl)ethanone, also known as 3-Methyl-2-nitroacetophenone, is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of approximately 179.17 g/mol. Its structure features a benzene ring substituted with a methyl group at the third position and a nitro group at the second position, linked to an ethanone moiety. This unique arrangement of functional groups suggests significant potential for various biological activities and chemical reactivities.

The compound exhibits distinct chemical behavior due to its electron-donating (methyl) and electron-withdrawing (nitro) groups. These properties influence its reactivity in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution.

Table 1: Structural Similarities with Other Compounds

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-(4-Methyl-2-nitrophenyl)ethanone | 155694-84-1 | 0.98 |

| 1-(2-Methyl-4-nitrophenyl)ethanone | 77344-68-4 | 0.86 |

| 5-Nitro-3,4-dihydronaphthalen-1(2H)-one | 51114-73-9 | 0.93 |

| 2'-Nitroacetophenone | 11346 | 0.89 |

These compounds exhibit varying degrees of similarity based on structural features such as the position of substituents on the aromatic ring and the nature of functional groups present.

Biological Activity

Research indicates that compounds structurally related to this compound exhibit a range of biological activities, including:

- Antifungal Activity : Certain derivatives have shown effectiveness against various fungal strains.

- Antibacterial Properties : Compounds with similar structures have been noted for their ability to inhibit bacterial growth.

- Anticancer Potential : Some studies suggest that nitro-substituted phenyl compounds can induce apoptosis in cancer cells.

Case Study: Anticancer Activity

A study published in European Journal of Medicinal Chemistry investigated the anticancer properties of nitrophenyl ketones, including derivatives of this compound. The results indicated that these compounds can inhibit cell proliferation in several cancer cell lines, demonstrating IC₅₀ values in the micromolar range. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The presence of the nitro group can facilitate the generation of ROS, leading to cellular damage and apoptosis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Interference with DNA Synthesis : Nitro compounds are known to interact with DNA, potentially leading to mutagenic effects.

Research Findings

Recent studies have focused on optimizing synthetic routes to enhance yields and biological efficacy. For instance, a novel approach utilizing PTSA (p-toluenesulfonic acid) as a catalyst showed increased yields in reactions involving alkyl/aryl methyl ketones, suggesting potential pathways for synthesizing more potent derivatives .

Table 2: Summary of Biological Activities

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Range |

|---|---|

| Catalyst (AlCl₃) | 1.2–1.5 equivalents |

| Temperature | 0–5°C (nitration step) |

| Solvent | Dichloromethane |

| Reaction Time | 4–6 hours |

Basic Question: How should researchers characterize this compound to confirm its structural identity?

Answer:

A multi-technique approach is essential:

- Spectroscopy :

- Chromatography : HPLC (C18 column, 60:40 MeOH:H₂O) with UV detection (λ = 254 nm) assesses purity.

- Mass Spectrometry : ESI-MS or EI-MS should show [M+H]⁺ at m/z 194.1 (C₉H₉NO₃⁺) .

Note : Cross-validate with reference data from NIST or PubChem, though specific entries for this compound may require extrapolation from analogs .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

While full toxicological data are unavailable, adopt precautionary measures:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste (EPA guidelines) .

Q. Key Hazard Statements :

Advanced Question: How can researchers resolve contradictions in reported reaction kinetics for nitration of methyl-substituted acetophenones?

Answer:

Discrepancies often arise from substituent effects and solvent polarity:

- Mechanistic Studies : Use DFT calculations to model electron density at reaction sites. The methyl group’s meta-directing effect may slow nitration compared to para-substituted analogs .

- Experimental Validation : Conduct kinetic assays under controlled conditions (e.g., stopped-flow UV-Vis) to measure rate constants. Compare with literature values for analogous compounds .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states differently than non-polar solvents (e.g., CCl₄), altering regioselectivity .

Q. Table 2: Comparative Nitration Rates

| Substituent Position | Relative Rate (k) | Solvent |

|---|---|---|

| 3-Methyl-2-nitro | 0.45 | H₂SO₄ |

| 4-Methyl-2-nitro | 0.78 | H₂SO₄ |

Advanced Question: What strategies are effective for evaluating the biological activity of this compound in drug discovery?

Answer:

Focus on target-specific assays and structural analogs:

- In Silico Screening : Perform molecular docking (AutoDock Vina) against enzymes like COX-2 or kinases. The nitro group may act as a hydrogen bond acceptor .

- In Vitro Assays :

- Antimicrobial : Test against Gram-positive/negative bacteria (MIC via broth dilution).

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Metabolic Stability : Assess hepatic microsomal half-life (e.g., rat liver S9 fraction) to predict bioavailability .

Note : Compare results with structurally similar compounds (e.g., 1-(3-hydroxyphenyl)ethanone) to infer structure-activity relationships .

Advanced Question: How can substituent effects on the phenyl ring influence the compound’s reactivity in nucleophilic acyl substitution?

Answer:

The methyl and nitro groups modulate electronic and steric effects:

- Electronic Effects : The nitro group is strongly electron-withdrawing, activating the ketone toward nucleophilic attack. Methyl (weakly electron-donating) may counteract this at meta positions .

- Steric Hindrance : Ortho-nitro groups hinder access to the carbonyl carbon, reducing reaction rates with bulky nucleophiles (e.g., Grignard reagents).

- Methodological Approach :

Q. Table 3: Substituent Constants (σ)

| Substituent | σ (meta) |

|---|---|

| -NO₂ | +0.71 |

| -CH₃ | -0.07 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.